An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethylcyclohexanol
An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of 3,4-dimethylcyclohexanol. It includes detailed information on its physicochemical characteristics, isomeric forms, and relevant experimental protocols for its synthesis and analysis, tailored for professionals in research and development.
Chemical and Physical Properties
3,4-Dimethylcyclohexanol is a colorless liquid at room temperature.[1][2][3] It is a substituted cycloalkanol with the chemical formula C₈H₁₆O.[3][4] The majority of its commercial preparations are sold as a mixture of its various stereoisomers.[3][5]
Table 1: Physicochemical Properties of 3,4-Dimethylcyclohexanol
| Property | Value | Source(s) |
| CAS Number | 5715-23-1 (for mixture of isomers) | [4] |
| Molecular Formula | C₈H₁₆O | [2][4] |
| Molecular Weight | 128.21 - 128.22 g/mol | [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 189 - 193 °C | |
| Density | 0.92 g/cm³ (at 20°C) | [3] |
| Refractive Index | ~1.46 | [3] |
| Flash Point | 78 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents. |
Chemical Structure and Stereoisomerism
The structure of 3,4-dimethylcyclohexanol is characterized by a cyclohexane (B81311) ring substituted with one hydroxyl group and two methyl groups at positions 3 and 4. This molecule possesses three stereogenic centers at carbons 1, 3, and 4, leading to a total of 2³ or eight possible stereoisomers (four pairs of enantiomers).[1] The spatial arrangement of these substituents (cis/trans) dictates the specific isomer and its conformational stability.[1]
The stability of the various diastereomers is largely determined by the steric strain arising from interactions between substituents. In its most stable chair conformations, bulky substituents preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.[1][6] An isomer that can adopt a conformation with all three substituents in equatorial positions would be the most stable.[1]
The chair conformation is crucial for understanding the molecule's reactivity and properties. The constant "flipping" between two chair forms allows the molecule to adopt its lowest energy state.
Experimental Protocols
Synthesis
Protocol: Reduction of 3,4-Dimethylcyclohexanone (B1585827) with Sodium Borohydride (B1222165)
-
Dissolution: Dissolve 3,4-dimethylcyclohexanone in a suitable alcoholic solvent, such as methanol (B129727) or ethanol, in an Erlenmeyer flask. Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:4, but a slight excess of the reducing agent is often used.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30-60 minutes.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 3M HCl) until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (B109758). Perform multiple extractions to ensure complete recovery.
-
Washing: Combine the organic layers and wash successively with water and brine to remove any remaining inorganic impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation if necessary.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for separating and identifying the isomers of 3,4-dimethylcyclohexanol and quantifying its purity.[10]
General GC-MS Protocol:
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[10][11] If the sample is in an aqueous matrix, perform a liquid-liquid extraction.[10] For complex matrices, derivatization with a silylating agent (e.g., BSTFA) can improve volatility and peak shape.[12]
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.[13]
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This program should be optimized based on the specific mixture of isomers.[13]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Identification: Compare the resulting mass spectra with a reference library (e.g., NIST) and the retention times of known standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for the structural elucidation of the different stereoisomers.[14][15][16]
-
¹H NMR: Key diagnostic signals include the proton on the carbon bearing the hydroxyl group (the carbinol proton), which will appear as a multiplet. The chemical shift and width of this signal can indicate whether the hydroxyl group is in an axial or equatorial position. The methyl groups will appear as doublets or singlets depending on their position and coupling.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shift of the carbon attached to the hydroxyl group is also diagnostic.
Infrared (IR) Spectroscopy
The IR spectrum of 3,4-dimethylcyclohexanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[2] Additional absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations.
Reactivity and Potential Signaling Pathways
As a secondary alcohol, 3,4-dimethylcyclohexanol undergoes typical alcohol reactions. A notable reaction is the acid-catalyzed dehydration to form a mixture of isomeric alkenes, primarily 3,4-dimethylcyclohexene and 1,2-dimethyl-1-cyclohexene.[17][18] This E1 elimination reaction proceeds through a carbocation intermediate.[17][19]
While 3,4-dimethylcyclohexanol is primarily used as a synthetic intermediate, its structural similarity to other bioactive cyclic alcohols suggests potential for further investigation in medicinal chemistry and drug development. The distinct stereoisomers may exhibit different biological activities, a common theme in pharmacology.
References
- 1. 3,4-Dimethylcyclohexanol | 5715-23-1 | Benchchem [benchchem.com]
- 2. 3,4-Dimethylcyclohexanol | C8H16O | CID 97960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. 3,4-Dimethyl cyclohexanone [webbook.nist.gov]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. benchchem.com [benchchem.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 3,4-DIMETHYLCYCLOHEXANOL(5715-23-1) 1H NMR [m.chemicalbook.com]
- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 16. chegg.com [chegg.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
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